molecular formula C19H27NO2 B11685531 1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone

1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone

Cat. No.: B11685531
M. Wt: 301.4 g/mol
InChI Key: VDZKHCSNXACETC-NDENLUEZSA-N
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Description

(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE is a synthetic organic compound with the molecular formula C19H27NO2. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethyl group, and an indene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE typically involves the reaction of 6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-indene-4-carbaldehyde with amino acetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-[1-(6-TERT-BUTYL-1,1-DIMETHYL-2,3-DIHYDRO-1H-INDEN-4-YL)ETHYLIDENE]AMINO ACETATE lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

[(Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylideneamino] acetate

InChI

InChI=1S/C19H27NO2/c1-12(20-22-13(2)21)16-10-14(18(3,4)5)11-17-15(16)8-9-19(17,6)7/h10-11H,8-9H2,1-7H3/b20-12-

InChI Key

VDZKHCSNXACETC-NDENLUEZSA-N

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C

Canonical SMILES

CC(=NOC(=O)C)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C

Origin of Product

United States

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